REACTION_SMILES
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[Br:17][c:18]1[cH:19][cH:20][c:21]([C:22]([CH3:23])([CH3:24])[C:25]([O:26][CH2:27][CH3:28])=[O:29])[cH:30][cH:31]1.[s:1]1[c:2]2[c:3]([c:4]([C:6]([C:7](=[O:8])[O:9][CH3:10])([CH3:11])[CH3:12])[cH:5]1)[cH:13][cH:14][cH:15][cH:16]2>>[s:1]1[c:2]2[c:3]([c:4]([C:6]([C:7](=[O:8])[OH:9])([CH3:11])[CH3:12])[cH:5]1)[cH:13][cH:14][cH:15][cH:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)c1ccc(Br)cc1
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Name
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COC(=O)C(C)(C)c1csc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)c1csc2ccccc12
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Name
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Type
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product
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Smiles
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CC(C)(C(=O)O)c1csc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |